GOT1 Inhibitory Potency: Unsubstituted Parent vs. Electron‑Withdrawing Substituted Analogs
In a head‑to‑head evaluation within the same MDH‑coupled GOT1 enzymatic assay, the unsubstituted parent compound 3a (1‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑phenylurea) exhibited no significant inhibition with an IC50 >100 μM [1]. In contrast, analogs with electron‑withdrawing substituents on the phenyl ring displayed markedly improved activity: compound 3b (IC50 = 36 μM, R = 4‑F), 3c (39 μM, 4‑Cl), 3d (62 μM, 4‑Br), 3e (32 μM, 2‑F), and 3f (34 μM, 2‑phenyl) [1]. This demonstrates that the unsubstituted parent is essentially inactive, providing a critical negative control for SAR studies.
| Evidence Dimension | GOT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 >100 μM |
| Comparator Or Baseline | 3b IC50 = 36 μM; 3c IC50 = 39 μM; 3d IC50 = 62 μM; 3e IC50 = 32 μM; 3f IC50 = 34 μM |
| Quantified Difference | Target compound is ≥2.8‑fold less potent than the weakest substituted analog (3d) and ≥3.1‑fold less potent than the most active analog (3e). |
| Conditions | MDH‑coupled GOT1 enzymatic assay using aspartate and α‑ketoglutarate as substrates; 20 min incubation; n = 3 determinations. |
Why This Matters
Researchers requiring a validated negative control for GOT1 inhibition assays must procure the unsubstituted parent, as any substituted analog will introduce confounding inhibitory activity.
- [1] Anglin, J., Zavareh, R.B., Sander, P.N., Haldar, D., Mullarky, E., Cantley, L.C., Kimmelman, A.C., Lyssiotis, C.A. & Lairson, L.L. (2018). Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma. Bioorganic & Medicinal Chemistry Letters, 28(16), 2675–2678. View Source
